4-(2-FLUOROPHENYL)-2-METHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Overview
Description
4-(2-Fluorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholine carbonyl group, and a hexahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 2-fluorophenyl derivative through electrophilic aromatic substitution reactions.
Cyclization: The fluorophenyl intermediate undergoes cyclization with appropriate reagents to form the hexahydroquinolinone core.
Morpholine Carbonyl Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
4-(2-Fluorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the morpholine carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic Acid: Shares the fluorophenyl group but lacks the hexahydroquinolinone core.
Morpholine Derivatives: Compounds like 2-(morpholine-4-carbonyl)phenyl derivatives have similar structural features but different biological activities.
Uniqueness
4-(2-Fluorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-1,4,5,6,7,8-hexahydroquinolin-5-one is unique due to its combination of a fluorophenyl group, a morpholine carbonyl group, and a hexahydroquinolinone core. This unique structure imparts distinct chemical reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-(2-fluorophenyl)-2-methyl-3-(morpholine-4-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-13-18(21(26)24-9-11-27-12-10-24)19(14-5-2-3-6-15(14)22)20-16(23-13)7-4-8-17(20)25/h2-3,5-6,19,23H,4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGACTWAPHDQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3F)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.